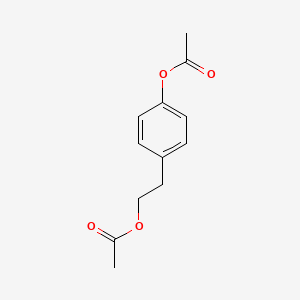

4-(2-Acetoxy-ethyl)phenyl Acetate

Cat. No. B1147504

Key on ui cas rn:

60037-42-5

M. Wt: 222.24

InChI Key:

Attention: For research use only. Not for human or veterinary use.

Patent

US05247124

Procedure details

A flask heated by hot oil was fitted with a chilled water overhead condenser, a thermowell with a thermocouple, an overhead stirrer and a vacuum pump. Crude APMC-Ether (20 grams) containing 78.2 weight percent APMC-Ether, 7.2 weight percent APMC and 3.9 weight percent 4-acetoxyphenylmethylcarbinol acetate (sometimes referred to herein as "APMC-Acetate") was mixed in another flask with six (6.0) grams of acetic anhydride. Phosphoric acid (0.022 grams) having a concentration of 85 weight percent that corresponds to 0.32 moles of pure phosphoric acid per 100 moles of APMC-Ether was added to said mixture. The resultant mixture was fed to the hot flask at a rate of 1.2 grams per minute. The hot oil temperature was maintained at about 220° C. to about 230° C. and the reaction mass temperature in the hot flask was maintained at about 180° C. to about 200° C. The vacuum pump maintained a vacuum in the flask at about 80 mm Hg. 4-acetoxystyrene and acetic acid were produced in the hot flask.

[Compound]

Name

APMC-Ether

Quantity

100 mol

Type

reactant

Reaction Step Three

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

APMC-Ether

Quantity

20 g

Type

reactant

Reaction Step Five

[Compound]

Name

APMC-Ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

APMC-Acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

( 6.0 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

O.C(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15](=[O:17])[CH3:16])=[CH:10][CH:9]=1)(=O)C.C(OC(=O)C)(=O)C.P(=O)(O)(O)O>C(O)(=O)C>[C:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]=[CH2:6])=[CH:9][CH:10]=1)(=[O:17])[CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

APMC-Ether

|

|

Quantity

|

100 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

APMC-Ether

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

APMC-Ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCCC1=CC=C(C=C1)OC(C)=O

|

Step Six

[Compound]

|

Name

|

APMC-Acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

( 6.0 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0.022 g

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0.32 mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A flask heated by hot oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The hot oil temperature was maintained at about 220° C. to about 230° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mass temperature in the hot flask was maintained at about 180° C. to about 200° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The vacuum pump maintained a vacuum in the flask at about 80 mm Hg

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C=C)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |